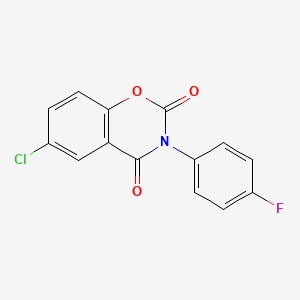

6-chloro-3-(4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2-benzoxazines, including compounds like 6-chloro-3-(4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione, typically involves the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones or their derivatives. This cyclization can be achieved by heating with urea in boiling methanol or ethanol, leading to the formation of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are then dehydrated to yield the desired 1,2-benzoxazine derivatives (Sainsbury, 1991).

Molecular Structure Analysis

1,2-Benzoxazines, including our compound of interest, possess a unique molecular structure characterized by a benzene ring fused with a 1,2-oxazine ring. This structural arrangement imparts significant chemical stability and reactivity, enabling a variety of chemical transformations. The presence of electronegative substituents, such as chlorine and fluorine atoms, further influences the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.

Chemical Reactions and Properties

The chemical reactions of 1,2-benzoxazines are diverse, including reductions, substitutions, and electrophilic additions, among others. The substituents on the benzoxazine ring, such as the chloro and fluoro groups in 6-chloro-3-(4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione, play a crucial role in determining its reactivity towards different reagents and conditions. These compounds can undergo nucleophilic substitution reactions at the chloro or fluoro sites, allowing for the introduction of various functional groups and further modification of the molecule.

Physical Properties Analysis

The physical properties of 1,2-benzoxazines, including solubility, melting and boiling points, and crystalline structure, are significantly influenced by their molecular structure and substituents. The presence of halogen atoms, such as chlorine and fluorine, affects the polarity and hydrogen bonding capabilities of the molecule, which in turn influences its solubility in organic solvents and water.

Chemical Properties Analysis

1,2-Benzoxazines exhibit a range of chemical properties, including acidity, basicity, and reactivity towards acids, bases, and oxidizing and reducing agents. The electronic effects of substituents like chloro and fluoro groups affect the electron density on the oxazine ring, modifying the compound's acidity and reactivity. These properties are crucial for understanding the behavior of 1,2-benzoxazines in chemical syntheses and their potential applications in various fields.

Propiedades

IUPAC Name |

6-chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFNO3/c15-8-1-6-12-11(7-8)13(18)17(14(19)20-12)10-4-2-9(16)3-5-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLXAVFESLPEPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5649999.png)

![2-(ethylamino)-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5650003.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5650014.png)

![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650028.png)

![8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5650036.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5650056.png)

![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-fluorophenyl)-4-isopropyl-1-pyrrolidinecarboxamide](/img/structure/B5650078.png)

![2-(dimethylamino)-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5650079.png)

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5650081.png)

![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5650083.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5650084.png)